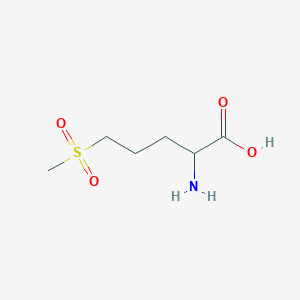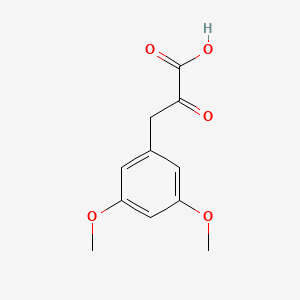
4-Amino-1,1-dimethoxy-2-methylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1,1-dimethoxy-2-methylbutan-2-ol is an organic compound with the molecular formula C7H17NO3. It is a versatile compound used in various scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,1-dimethoxy-2-methylbutan-2-ol typically involves the reaction of 4-amino-2-methylbutan-2-ol with methanol in the presence of an acid catalyst. The reaction conditions include maintaining a temperature range of 50-70°C and using a strong acid like sulfuric acid as the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through distillation .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-1,1-dimethoxy-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Amino-1,1-dimethoxy-2-methylbutan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 4-Amino-1,1-dimethoxy-2-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution and addition reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-methylbutan-2-ol: Similar in structure but lacks the dimethoxy groups.
4,4-Dimethoxybutan-1-amine: Similar in structure but has a different arrangement of functional groups.
Uniqueness
4-Amino-1,1-dimethoxy-2-methylbutan-2-ol is unique due to the presence of both amino and dimethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H17NO3 |
|---|---|
Poids moléculaire |
163.21 g/mol |
Nom IUPAC |
4-amino-1,1-dimethoxy-2-methylbutan-2-ol |
InChI |
InChI=1S/C7H17NO3/c1-7(9,4-5-8)6(10-2)11-3/h6,9H,4-5,8H2,1-3H3 |
Clé InChI |
PTDVJZKSQMRSPB-UHFFFAOYSA-N |
SMILES canonique |
CC(CCN)(C(OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)ethan-1-amine](/img/structure/B13526129.png)

